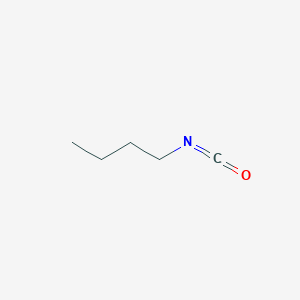

Butyl isocyanate

Beschreibung

N-butyl isocyanate is an isocyanate having a butyl group attached to the nitrogen. It has a role as an allergen.

Eigenschaften

IUPAC Name |

1-isocyanatobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-3-4-6-5-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHVTXYLRVGMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO, Array | |

| Record name | N-BUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-04-3 | |

| Record name | Butane, 1-isocyanato-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6026872 | |

| Record name | Butyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butyl isocyanate appears as a clear, colorless liquid with a pungent odor. Very toxic by ingestion, and may also be toxic by skin absorption and inhalation. Vapors heavier than air. Less dense than water and insoluble in water. Produces toxic oxides of nitrogen during combustion., Colorless liquid;, COLOURLESS LIQUID. | |

| Record name | N-BUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1686 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

115 °C | |

| Record name | N-BUTYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

66 °F (NFPA, 2010), 66 °F (19 °C) (Closed cup), 11 °C c.c. | |

| Record name | N-BUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SLIGHTLY SOL IN WATER, Solubility in water: reaction | |

| Record name | N-BUTYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.880 g/cu cm at 20 °C, Isocyanates...are highly reactive and undergo addition reactions across the carbon-nitrogen double bond of the NCO group. Reactions with alcohols, carboxylic acids, and amines have been widely exploited...The basis for the high reactivity of the isocyanates is the low electron density of the central carbon...Electron withdrawing or donating substituents alter the electrophilic nature of the isocyanate...The reactivity of the isocyanates is also manifested in their tendency to react with themselves to form dimers, trimers, or higher oligomers and polymers. /Isocyanates/, 0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.05 | |

| Record name | N-BUTYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.00 (Air= 1), Relative vapor density (air = 1): 3.4 | |

| Record name | N-BUTYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

17.6 [mmHg], Vapor pressure, kPa at 20 °C: 2.1 | |

| Record name | n-Butyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1686 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

111-36-4 | |

| Record name | N-BUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butyl isocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/n-butyl-isocyanate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Butane, 1-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM89T89J3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-75 °C | |

| Record name | N-BUTYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physical properties of n-butyl isocyanate

An In-depth Technical Guide on the Physical Properties of n-Butyl Isocyanate

This technical guide provides a comprehensive overview of the core physical properties of n-butyl isocyanate, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Identity

n-Butyl isocyanate is an organic compound with the chemical formula C5H9NO. It is a colorless to yellowish liquid with a pungent odor.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-Isocyanatobutane |

| Synonyms | Butyl isocyanate, n-BIC, NBI, Isocyanic acid, butyl ester |

| CAS Number | 111-36-4[1] |

| Molecular Formula | C5H9NO[1] |

| Molecular Weight | 99.13 g/mol [1] |

| Structural Formula | CH3(CH2)3NCO |

Physical Properties

The physical characteristics of n-butyl isocyanate are crucial for its handling, application, and safety in a laboratory and industrial setting.

Table 2: Key Physical Properties

| Property | Value | Conditions |

| Appearance | Colorless to yellowish liquid[1] | Ambient |

| Odor | Pungent, lachrymatory[1] | - |

| Boiling Point | 115 - 116 °C[2][3][4] | 1013 hPa |

| Melting Point | -75 °C[1][2][4] | - |

| Density | 0.88 - 0.89 g/cm³[1][3][4] | 20 °C |

| Refractive Index | 1.4060[1][2] | 20 °C |

| Vapor Pressure | 17.6 - 25 hPa | 20 - 21 °C |

| Vapor Density | 3.0 - 3.4 (Air = 1)[2] | - |

| Viscosity | 0.04973 Pa·s[1] | 20 °C |

Safety and Hazard Properties

Understanding the safety parameters of n-butyl isocyanate is critical for ensuring safe handling and storage.

Table 3: Safety and Hazard Data

| Property | Value |

| Flash Point | 11 - 19 °C (closed cup)[1][3][4] |

| Autoignition Temperature | 425 °C[1][4] |

| Explosion Limits | 1.3 - 10 % (v/v)[3][4][5] |

| Solubility in Water | Reacts violently[1][6] |

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for this determination is distillation.[7]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a small volume of n-butyl isocyanate and a few boiling chips into the distillation flask.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.[7]

-

The process should be monitored to ensure the temperature remains constant during distillation.[7]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (a flask with a specific, accurately known volume)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m1).

-

Fill the pycnometer with n-butyl isocyanate, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Adjust the volume of the liquid to the calibration mark on the pycnometer.

-

Dry the outside of the pycnometer and weigh it again (m2).

-

The density (ρ) is calculated using the formula: ρ = (m2 - m1) / V, where V is the volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how much the path of light is bent, or refracted, when entering a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Using a dropper, place a few drops of n-butyl isocyanate onto the lower prism.

-

Close the prisms and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index directly from the instrument's scale.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical substance like n-butyl isocyanate.

Caption: Logical workflow for the physical characterization of n-butyl isocyanate.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Butyl isocyanate | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. n-Butyl isocyanate for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. Butyl isocyanate | 111-36-4 [chemicalbook.com]

- 6. lanxess.com [lanxess.com]

- 7. vernier.com [vernier.com]

A Comprehensive Technical Guide to the Synthesis of n-Butyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Butyl isocyanate is a pivotal intermediate in organic synthesis, finding extensive application in the pharmaceutical and agrochemical industries. Its reactive isocyanate group allows for the facile formation of ureas, carbamates, and other derivatives, making it a valuable building block for a diverse range of molecules. This technical guide provides an in-depth overview of the primary synthesis routes for n-butyl isocyanate, encompassing both traditional phosgene-based methods and more contemporary non-phosgene alternatives. Detailed experimental protocols, quantitative data, and visual representations of the reaction pathways are presented to equip researchers and professionals with a thorough understanding of the available synthetic strategies.

Phosgene-Based Synthesis

The reaction of n-butylamine with phosgene (B1210022) is the most established and widely used industrial method for the production of n-butyl isocyanate.[1] This process is highly efficient but necessitates stringent safety measures due to the extreme toxicity of phosgene.[2] Modern industrial adaptations of this method often employ continuous flow reactors and multi-stage temperature control to optimize yield and purity while minimizing risks.[3][4]

General Reaction

The synthesis proceeds through the formation of an intermediate N-butylcarbamoyl chloride, which is subsequently dehydrochlorinated at elevated temperatures to yield n-butyl isocyanate.

Reaction: CH₃(CH₂)₃NH₂ + COCl₂ → CH₃(CH₂)₃NCO + 2HCl

Tabulated Quantitative Data for Phosgene-Based Synthesis

| Parameter | Embodiment 1[4] | Embodiment 2[3] | Embodiment 3[3] | Traditional Method[5] |

| Solvent | m-Dichlorobenzene | m-Dichlorobenzene | m-Dichlorobenzene | o-Dichlorobenzene |

| n-Butylamine:Solvent (w/w) | 1:3 | 1:4 | 1:5 | Not Specified |

| Reaction Temperature (°C) | 0 to 150 (5 stages) | -5 to 130 (5 stages) | -5 to 140 (5 stages) | 110 to 160 |

| Yield (%) | 96.3 | 96.1 | 83.9 | < 80 |

| Purity (%) | 99.2 | 99.1 | 94.7 | Low |

Experimental Protocol: Continuous Phosgenation in a Reaction Tower[3][4]

-

A solution of n-butylamine in m-dichlorobenzene (mass ratio of 1:3) is prepared.

-

The n-butylamine solution is continuously fed into the top of a phosgenation reaction tower at a controlled flow rate (e.g., 500 kg/hour ).

-

Excess phosgene gas is continuously introduced from the bottom of the reaction tower.

-

The temperature within the tower is controlled in multiple stages, gradually increasing from top to bottom (e.g., Stage 1: 0-5°C, Stage 2: 10-20°C, Stage 3: 80-90°C, Stage 4: 110-120°C, Stage 5: 140-150°C).

-

The reaction mixture flows from the bottom of the tower and is subjected to rectification.

-

The n-butyl isocyanate product is collected by distillation.

Logical Workflow for Phosgene-Based Synthesis

Caption: Continuous phosgenation workflow.

Non-Phosgene Synthesis Routes

Growing concerns over the hazards associated with phosgene have spurred the development of alternative, safer synthesis methods.[2] These routes often involve the rearrangement of carboxylic acid derivatives or the thermal decomposition of carbamates.

Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate.[6] This method offers a phosgene-free pathway from carboxylic acids or their derivatives. A specific protocol for n-butyl isocyanate synthesis starts from n-valeric acid.[7]

Reaction Pathway:

-

Acyl Chloride Formation: CH₃(CH₂)₃COOH + SOCl₂ → CH₃(CH₂)₃COCl + SO₂ + HCl

-

Acyl Azide Formation: CH₃(CH₂)₃COCl + NaN₃ → CH₃(CH₂)₃CON₃ + NaCl

-

Rearrangement: CH₃(CH₂)₃CON₃ → CH₃(CH₂)₃NCO + N₂

| Parameter | Embodiment 1[7] | Embodiment 2[7] | Embodiment 3[7] |

| Starting Material | n-Valeric Acid | n-Valeric Acid | n-Valeric Acid |

| Solvent | Anhydrous Toluene | Anhydrous Toluene | Anhydrous Toluene |

| Reaction Temperature (°C) | 60-70 (Acyl Chloride), 60-80 (Rearrangement) | 60-70 (Acyl Chloride), 60-80 (Rearrangement) | 60-70 (Acyl Chloride), 60-80 (Rearrangement) |

| Yield (%) | 92.5 | 90.1 | 91.7 |

| Purity (%) | 98.5 | 98.3 | 97.8 |

-

n-Valeric acid and thionyl chloride (molar ratio 1:1) are combined in a round-bottomed flask equipped with a reflux condenser.

-

The mixture is heated to 60-70°C for 4-5 hours to form the n-valeryl chloride crude product.

-

The crude n-valeryl chloride is dissolved in anhydrous toluene.

-

The solution is heated to 60-80°C in a three-necked flask with stirring.

-

Dry sodium azide (equimolar to the initial n-valeric acid) is added slowly.

-

The reaction is continued until nitrogen evolution ceases, followed by an additional 10-15 minutes of reaction time.

-

The reaction mixture is filtered to remove insoluble materials.

-

Toluene is removed by rotary evaporation to yield n-butyl isocyanate.

Caption: Curtius rearrangement pathway.

Thermal Decomposition of n-Butyl Carbamate (B1207046)

Another significant non-phosgene route is the thermal decomposition of N-alkylcarbamates.[8] This process is reversible and typically requires high temperatures, but the use of catalysts can lower the required temperature and improve yields.[3]

Reaction: CH₃(CH₂)₃NHCOOR → CH₃(CH₂)₃NCO + ROH

| Parameter | Value[3] |

| Starting Material | N-n-butylcarbamate |

| Reaction Type | Gas Phase, Flow Reactor |

| Temperature Range (°C) | 200 - 450 |

| Catalyst (optional) | Dibutyltin dilaurate |

| Yield (%) | 49 |

-

N-n-butylcarbamate is introduced into a gas flow reactor.

-

The reactor is heated to a temperature range of 200-450°C.

-

An inert gas, such as argon, is used as a carrier.

-

The product stream, containing n-butyl isocyanate and the corresponding alcohol, is passed through a condenser to collect the liquid products.

-

Further purification of the n-butyl isocyanate can be achieved through distillation.

Caption: Thermal decomposition workflow.

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate.[9] For the synthesis of n-butyl isocyanate, the starting material would be valeramide (pentanamide).

Reaction Pathway:

-

N-Bromoamide Formation: CH₃(CH₂)₃CONH₂ + Br₂ + NaOH → CH₃(CH₂)₃CONHBr + NaBr + H₂O

-

Rearrangement: CH₃(CH₂)₃CONHBr + NaOH → CH₃(CH₂)₃NCO + NaBr + H₂O

Lossen Rearrangement

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate.[4] To synthesize n-butyl isocyanate, one would start with valerohydroxamic acid.

Reaction Pathway:

-

Activation: CH₃(CH₂)₃CONHOH + Ac₂O → CH₃(CH₂)₃CONHOAc + CH₃COOH

-

Rearrangement: CH₃(CH₂)₃CONHOAc + Base → CH₃(CH₂)₃NCO + CH₃COO⁻ + HB⁺

Similar to the Hofmann rearrangement, the Lossen rearrangement is a general method for isocyanate synthesis.[5] However, specific experimental procedures and yields for the preparation of n-butyl isocyanate using this method are not well-documented in the surveyed literature. The reaction requires the initial preparation of the hydroxamic acid and subsequent activation before the base-induced rearrangement.[5]

Conclusion

The synthesis of n-butyl isocyanate can be achieved through several distinct routes. The phosgene-based method remains the most industrially dominant due to its high efficiency and yield, despite the inherent safety challenges. For laboratory and potentially future industrial-scale production, non-phosgene routes offer safer alternatives. The Curtius rearrangement of valeryl azide provides a high-yield, phosgene-free pathway with documented protocols. The thermal decomposition of n-butyl carbamate is another viable, albeit currently lower-yielding, non-phosgene method. The Hofmann and Lossen rearrangements represent theoretically sound approaches, though specific experimental details for the synthesis of n-butyl isocyanate are less defined. The choice of synthesis route will ultimately depend on the desired scale of production, available starting materials, and the emphasis on safety and environmental considerations. Further research into optimizing the non-phosgene routes, particularly in improving yields and developing catalytic systems, will be crucial for the development of more sustainable and safer processes for the production of n-butyl isocyanate.

References

- 1. Butyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. butlerov.com [butlerov.com]

- 4. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105384659A - Method for synthesizing n-butyl isocyanate - Google Patents [patents.google.com]

- 8. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to Butyl Isocyanate (CAS Number: 111-36-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butyl isocyanate (CAS No. 111-36-4), a versatile chemical intermediate with significant applications in the pharmaceutical, agricultural, and polymer industries. This document details its physicochemical properties, spectroscopic data, synthesis and reaction protocols, safety and handling procedures, and its metabolic and toxicological profile.

Chemical and Physical Properties

Butyl isocyanate is a colorless liquid with a pungent odor.[1][2] It is a highly flammable and reactive compound. The key physicochemical properties of butyl isocyanate are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉NO | [2] |

| Molecular Weight | 99.13 g/mol | [2] |

| CAS Number | 111-36-4 | [2] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Pungent | [1][2] |

| Boiling Point | 115 °C | [1] |

| Melting Point | < -70 °C | [3] |

| Density | 0.88 g/mL at 25 °C | [1] |

| Vapor Pressure | 10.6 mmHg at 20 °C | |

| Vapor Density | 3.0 (Air = 1) | [1] |

| Flash Point | 11 °C (51.8 °F) - closed cup | |

| Refractive Index (n²⁰/D) | 1.406 | [1] |

| Solubility | Reacts with water | [4][5] |

Spectroscopic Data

The structural identification of butyl isocyanate is supported by various spectroscopic techniques. A summary of the key spectral data is provided below.

| Technique | Data | Reference(s) |

| ¹H NMR | Data available, but specific shifts and multiplicities require access to spectral databases. | [1] |

| ¹³C NMR | Data available, but specific chemical shifts require access to spectral databases. | [6] |

| Infrared (IR) Spectroscopy | Characteristic strong asymmetric stretching vibration for the N=C=O group around 2270 cm⁻¹. | [7][8] |

| Mass Spectrometry (MS) | Mass spectrum data is available through the NIST WebBook. | [9] |

Applications in Synthesis

Butyl isocyanate is a key reagent in organic synthesis, primarily used as an intermediate in the production of pharmaceuticals, carbamate (B1207046) and urea-based insecticides and fungicides, and sulfonylurea antidiabetic drugs.[5][10]

Synthesis of Sulfonylurea Derivatives

Sulfonylureas are a class of compounds widely used as antidiabetic agents. The synthesis typically involves the reaction of an aryl sulfonamide with an isocyanate.

Experimental Protocol: General Synthesis of Sulfonylureas

The following is a general procedure for the synthesis of sulfonylurea derivatives using an isocyanate like butyl isocyanate:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve the desired aryl sulfonamide in a suitable dry solvent (e.g., acetone).

-

Addition of Base: Add anhydrous potassium carbonate to the solution to act as a base.

-

Addition of Isocyanate: Slowly add butyl isocyanate to the stirred suspension at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: The resulting crude sulfonylurea can be purified by recrystallization from an appropriate solvent system.[11][12]

Role in the Synthesis of Benomyl (B1667996)

Butyl isocyanate is a crucial reactant in the synthesis of the fungicide benomyl. The process involves the reaction of carbendazim (B180503) with butyl isocyanate.

Reaction Scheme:

Caption: Synthesis of Benomyl from Carbendazim and Butyl Isocyanate.

Experimental Protocols

Synthesis of Butyl Isocyanate

A common laboratory and industrial method for the synthesis of butyl isocyanate involves the reaction of n-butylamine with phosgene (B1210022) in an inert solvent.

Materials:

-

n-butylamine

-

Phosgene

-

Inert solvent (e.g., o-dichlorobenzene or xylene)

-

Hydrogen chloride (gas)

-

Nitrogen (gas)

Procedure:

-

Salt Formation: Prepare a solution of n-butylamine in o-dichlorobenzene. This solution is reacted with gaseous hydrogen chloride in a tubular reactor at a controlled temperature (e.g., 10 °C) to form the n-butylamine hydrochloride salt.

-

Phosgenation: The resulting solution is heated (e.g., to 55 °C) and fed into a reaction distillation column. Phosgene is introduced at the bottom of the column. The reaction temperature is maintained at a higher level (e.g., 125 °C).

-

Reaction and Distillation: The reaction and distillation occur continuously. Butyl isocyanate, being the more volatile product, is distilled off and collected from the top of the column.

-

Purification: The collected distillate is further purified by rectification to yield high-purity butyl isocyanate.

-

Solvent Recovery: The solvent containing by-products is treated separately to recover the solvent for reuse.[7]

Experimental Workflow:

Caption: Workflow for the synthesis of butyl isocyanate.

Safety and Handling

Butyl isocyanate is a hazardous chemical that requires strict safety protocols. It is highly flammable, toxic if inhaled or ingested, and can cause severe skin and eye irritation.[5]

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a full-facepiece supplied-air respirator in a positive-pressure mode, especially where overexposure is possible.

-

Hand Protection: Wear protective gloves (e.g., butyl rubber, neoprene).

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin and Body Protection: Wear a lab coat or disposable coveralls made of a resistant material.

Handling and Storage:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly closed and store under an inert atmosphere (e.g., nitrogen).

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Use only non-sparking tools.

-

Incompatible with water, strong oxidizing agents, strong acids and bases, alcohols, and amines.[5]

Emergency Procedures:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Spills: Evacuate the area. Absorb the spill with an inert, non-combustible material and collect it in a designated hazardous waste container.

Metabolism and Toxicology

The primary toxicological concern with isocyanates, including butyl isocyanate, is respiratory sensitization, which can lead to occupational asthma.[13]

Metabolism:

Butyl isocyanate is a known breakdown product of the fungicide benomyl. In biological systems, reactive isocyanates can react with molecules containing amino, alcohol, or sulfhydryl groups. One of the key metabolic pathways involves conjugation with glutathione, followed by further processing to cysteine conjugates.[2]

Metabolic Pathway:

Caption: Metabolic pathway of benomyl to butyl isocyanate and subsequent conjugation.

Mechanism of Toxicity:

The toxicity of butyl isocyanate is primarily attributed to its high reactivity, which leads to irritation of mucous membranes, particularly in the respiratory tract.[13] Inhalation can cause coughing, wheezing, and shortness of breath.[5] The reactivity of the isocyanate group with biological macromolecules is a key factor in its toxic effects. No specific studies detailing a mechanism of toxicity beyond irritation and sensitization were found.[13] Butyl isocyanate has been shown to inhibit yeast respiration.[2]

References

- 1. Butyl isocyanate(111-36-4) 1H NMR spectrum [chemicalbook.com]

- 2. Butyl isocyanate | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butyl isocyanide | C5H9N | CID 76008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. nj.gov [nj.gov]

- 6. Butyl isocyanate(111-36-4) 13C NMR spectrum [chemicalbook.com]

- 7. Butyl isocyanate(111-36-4) IR Spectrum [chemicalbook.com]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Butane, 1-isocyanato- [webbook.nist.gov]

- 10. tert-Butylisocyanate(1609-86-5) 1H NMR spectrum [chemicalbook.com]

- 11. jocpr.com [jocpr.com]

- 12. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

- 13. 7. Selected Monoisocyanates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Isocyanate Group in Butyl Isocyanate: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl isocyanate (CH₃(CH₂)₃NCO) is a versatile chemical intermediate characterized by the highly reactive isocyanate functional group (-N=C=O). The distinct electrophilicity of the carbon atom within this group, coupled with the electronegativity of the adjacent nitrogen and oxygen atoms, makes it susceptible to nucleophilic attack by a wide range of compounds containing active hydrogen atoms. This inherent reactivity is the cornerstone of its utility in the synthesis of a diverse array of molecules, from pharmaceuticals and agrochemicals to specialty polymers. This technical guide provides a comprehensive overview of the reactivity of the isocyanate group in butyl isocyanate, with a focus on its reactions with key nucleophiles, quantitative kinetic data, and detailed experimental protocols for monitoring and analysis.

Core Reactivity of the Isocyanate Group

The fundamental reaction of an isocyanate group involves the nucleophilic addition of a compound containing an active hydrogen, such as an alcohol, amine, water, or thiol. The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the isocyanate, followed by the transfer of a proton to the nitrogen atom.

Aliphatic isocyanates, such as butyl isocyanate, are generally less reactive than their aromatic counterparts due to the electron-donating nature of the alkyl group, which slightly reduces the electrophilicity of the isocyanate carbon. However, their reactions are still robust and form the basis of many chemical transformations. The reactivity is also influenced by steric hindrance around both the isocyanate group and the nucleophile.

Reactions with Various Nucleophiles

Reaction with Alcohols

The reaction of butyl isocyanate with alcohols yields urethanes (also known as carbamates). This reaction is of paramount importance in the production of polyurethane materials. The reactivity of alcohols with isocyanates follows the general order: primary > secondary > tertiary, primarily due to increasing steric hindrance.

This reaction is often catalyzed by tertiary amines or organometallic compounds, such as dibutyltin (B87310) dilaurate (DBTDL), which significantly increase the reaction rate. Organotin catalysts are believed to function by coordinating with both the isocyanate and the alcohol, thereby facilitating the nucleophilic attack.

dot

Caption: Reaction of butyl isocyanate with an alcohol to form a urethane.

Reaction with Amines

The reaction between butyl isocyanate and primary or secondary amines produces substituted ureas. This reaction is typically much faster than the reaction with alcohols and often proceeds rapidly without the need for a catalyst. Aliphatic amines are generally more reactive than aromatic amines. The high reaction rate is attributed to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols.

dot

Butyl isocyanate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the molecular properties of butyl isocyanate, a key reagent in various chemical syntheses.

Core Molecular Information

Butyl isocyanate is an organic compound with the chemical formula C5H9NO.[1][2][3][4][5][6] It is also known by its IUPAC name, 1-isocyanatobutane.[1] The molecular structure consists of a butyl group attached to an isocyanate functional group.

Quantitative Data Summary

The fundamental quantitative data for butyl isocyanate is summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C5H9NO | PubChem[1], Sigma-Aldrich[7], Guidechem[2] |

| CH3(CH2)3NCO | Sigma-Aldrich[7] | |

| Molecular Weight | 99.13 g/mol | PubChem[1], Sigma-Aldrich[7], ChemicalBook[4] |

| 99.133 g/mol | Guidechem[2] | |

| CAS Number | 111-36-4 | Sigma-Aldrich[7], Guidechem[2], ChemicalBook[4] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the different representations of butyl isocyanate.

Caption: Core properties of Butyl Isocyanate.

References

- 1. Butyl isocyanate | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Butyl isocyanate/CAS:111-36-4-HXCHEM [hxchem.net]

- 4. Butyl isocyanate price,buy Butyl isocyanate - chemicalbook [chemicalbook.com]

- 5. Butyl isocyanate|lookchem [lookchem.com]

- 6. N-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 异氰酸丁酯 98% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Analysis of Butyl Isocyanate

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for butyl isocyanate. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this compound. The document outlines key quantitative data, detailed experimental protocols for data acquisition, and a visual workflow for the analytical process.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for butyl isocyanate (CAS No: 111-36-4, Molecular Formula: C₅H₉NO, Molecular Weight: 99.13 g/mol ).[1][2]

Table 1: ¹H NMR Data for Butyl Isocyanate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.3 | Triplet | 2H | -CH₂-NCO |

| ~1.6 | Multiplet | 2H | -CH₂-CH₂NCO |

| ~1.4 | Multiplet | 2H | CH₃-CH₂- |

| ~0.9 | Triplet | 3H | CH₃- |

| Solvent: CDCl₃, Instrument: 90 MHz NMR Spectrometer.[1][3] |

Table 2: ¹³C NMR Data for Butyl Isocyanate

| Chemical Shift (ppm) | Assignment |

| ~128.5 | -N=C=O |

| ~42.5 | -CH₂-NCO |

| ~31.0 | -CH₂-CH₂NCO |

| ~19.5 | CH₃-CH₂- |

| ~13.5 | CH₃- |

| Solvent: CDCl₃.[1][4] |

Table 3: Key IR Absorption Bands for Butyl Isocyanate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Strong | -N=C=O asymmetric stretch |

| 2960-2870 | Medium | C-H alkane stretch |

| 1465 | Medium | -CH₂- scissoring |

| 1380 | Medium | -CH₃ bending |

| Sample Preparation: Neat liquid film between salt plates.[1][5][6][7] |

Table 4: Mass Spectrometry (Electron Ionization) Data for Butyl Isocyanate

| m/z | Relative Intensity (%) | Assignment |

| 99 | ~2.8 | [M]⁺ (Molecular Ion) |

| 56 | ~42.5 | [M - C₃H₇]⁺ or [C₄H₈]⁺ |

| 43 | 100.0 | [C₃H₇]⁺ (Base Peak) |

| 41 | ~87.7 | [C₃H₅]⁺ |

| 29 | ~16.7 | [C₂H₅]⁺ |

| 27 | ~49.8 | [C₂H₃]⁺ |

| Source Temperature: 280 °C, Sample Temperature: 180 °C, 75 eV.[2][8] |

Detailed Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above for a liquid sample such as butyl isocyanate.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, accurately weigh approximately 5-20 mg of butyl isocyanate. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[9]

-

The sample should be dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), which is commonly used for nonpolar organic compounds.[9][10] The use of a deuterated solvent is essential for the instrument's lock system and to avoid large solvent peaks in ¹H NMR spectra.[11][12]

-

The solution is then transferred into a clean, dry 5 mm NMR tube. To remove any particulate matter that could affect spectral resolution, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[10]

-

The final liquid level in the NMR tube should be approximately 4-5 cm.[9][10] The tube is then capped securely.

-

-

Data Acquisition:

-

The NMR tube is placed into a spinner turbine, and its depth is adjusted using a gauge.

-

The sample is inserted into the NMR spectrometer.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃).[9]

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, symmetrical peaks.[9]

-

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.[9]

-

Acquisition: Standard pulse sequences are used to acquire the spectrum. Key parameters such as the number of scans, spectral width, and relaxation delay are set. For ¹³C NMR, a greater number of scans is required due to the lower natural abundance of the ¹³C isotope.[10]

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Since butyl isocyanate is a liquid at room temperature, its IR spectrum can be easily obtained as a "neat" sample (undiluted).[5][13]

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[5]

-

Using a Pasteur pipette, place one or two drops of butyl isocyanate onto the center of one salt plate.[5][13]

-

Place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film, creating a "sandwich".[5][13] Avoid introducing air bubbles.

-

-

Data Acquisition:

-

Place the salt plate sandwich into the sample holder in the IR spectrometer.[13]

-

First, run a background spectrum with no sample in the beam path. This is to subtract the spectral contributions from atmospheric CO₂ and water vapor.

-

Next, acquire the spectrum of the butyl isocyanate sample.

-

After the measurement, the salt plates should be carefully separated, cleaned with a dry solvent like acetone, and returned to the desiccator.[5][13]

-

3. Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

For direct infusion analysis of a pure liquid like butyl isocyanate, the sample is typically diluted in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

The prepared solution is drawn into a syringe and introduced into the mass spectrometer's ion source at a constant flow rate via a syringe pump.

-

Alternatively, for analysis of complex mixtures or to achieve separation from impurities, the sample can be injected into a Gas Chromatography (GC) or Liquid Chromatography (LC) system coupled to the mass spectrometer (GC-MS or LC-MS).[14]

-

-

Data Acquisition (Electron Ionization - EI):

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[15] This "hard" ionization technique produces a molecular ion and a series of characteristic fragment ions.

-

Acceleration: The newly formed positive ions are accelerated by an electric field into the mass analyzer.[15]

-

Deflection/Separation: In the mass analyzer (e.g., a quadrupole or time-of-flight), the ions are separated based on their mass-to-charge ratio (m/z).[15]

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.[15]

-

Workflow for Spectroscopic Analysis

The logical progression from sample handling to final data interpretation is a critical aspect of chemical analysis. The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like butyl isocyanate.

Caption: Workflow for the spectroscopic analysis of a chemical sample.

References

- 1. Page loading... [guidechem.com]

- 2. Butane, 1-isocyanato- [webbook.nist.gov]

- 3. Butyl isocyanate(111-36-4) 1H NMR spectrum [chemicalbook.com]

- 4. Butyl isocyanate(111-36-4) 13C NMR spectrum [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Butyl isocyanate | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Butyl isocyanate(111-36-4) IR Spectrum [chemicalbook.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. research.reading.ac.uk [research.reading.ac.uk]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

- 13. webassign.net [webassign.net]

- 14. organomation.com [organomation.com]

- 15. quora.com [quora.com]

n-Butyl Isocyanate: A Technical Guide to Health and Safety Hazards for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety hazards associated with n-butyl isocyanate. The information is compiled and presented to meet the needs of professionals in research and development, with a focus on quantitative data, experimental methodologies, and potential biological pathways of interaction.

Physicochemical and Toxicological Properties

n-Butyl isocyanate is a colorless liquid with a strong, pungent odor.[1][2] It is highly flammable and reacts violently with water.[3][4] The following tables summarize key quantitative data regarding its physical and chemical properties, as well as its established toxicity values.

Table 1: Physicochemical Properties of n-Butyl Isocyanate

| Property | Value | Reference |

| Chemical Formula | C₅H₉NO | [2] |

| Molecular Weight | 99.13 g/mol | [2] |

| Boiling Point | 115 °C | [2][5] |

| Melting Point | -75 °C | [6] |

| Flash Point | 11 °C (51.8 °F) | [7] |

| Density | 0.880 g/mL (at 20 °C) | [5] |

| Vapor Pressure | 17.6 mmHg | [2] |

| Vapor Density | 3.0 (Air = 1) | [2] |

| Solubility in Water | Reacts violently | [3][8] |

Table 2: Acute Toxicity of n-Butyl Isocyanate

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 360 mg/kg | [3] |

| LC₅₀ | Rat | Inhalation (4 h) | 59 mg/m³ | [3][6] |

| LC₅₀ | Rat | Inhalation (1 h) | 500 mg/m³ (male), 600 mg/m³ (female) | [1] |

Health Hazards

Exposure to n-butyl isocyanate can occur through inhalation, skin contact, and eye contact, with each route posing significant health risks.[1]

Acute Effects

Immediate or short-term effects of exposure include:

-

Inhalation: Irritation of the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[1] High concentrations can be fatal.[3]

-

Skin Contact: Severe irritation and burns.[1] The substance may be absorbed through the skin.[1]

-

Eye Contact: Severe irritation, burns, and lacrimation (tearing).[1]

Chronic Effects

Long-term or repeated exposure can lead to:

-

Respiratory Issues: Repeated exposure may cause bronchitis, characterized by a persistent cough, phlegm, and shortness of breath.[1]

Experimental Protocols for Toxicity Assessment

Detailed experimental protocols for the toxicity studies cited are not fully available in the public domain. However, summaries from governmental and international agency reports provide insight into the methodologies used.

Oral LD₅₀ Study (Rat)

-

Protocol Summary: An acute oral toxicity study in rats established an LD₅₀ of 360 mg/kg.[7] While the complete protocol from the original 1978 Bayer AG report is not publicly accessible, such studies typically involve the administration of the substance via gavage to a group of animals at varying doses. Observations for signs of toxicity and mortality are recorded over a set period, usually 14 days, to determine the dose at which 50% of the animals die.[7] Toxic symptoms observed in this study included apathy, stiff gait, and labored breathing.[7]

Inhalation LC₅₀ Studies (Rat)

Multiple inhalation toxicity studies have been conducted. The following workflow outlines the general procedures based on available summaries.

-

Haskell Laboratory (1968): Male ChR-CD rats were exposed for 4 hours in a 16-L bell jar.[1] The vapor was generated by metering n-butyl isocyanate into a heated stainless steel T-tube and carried by air into the chamber.[1] Concentrations were measured by impinger/gas chromatography (GC) analysis.[1]

-

Bayer AG (1978): Wistar rats (both sexes) were exposed for 1 or 4 hours.[1] The experimental design aimed to prevent dermal contact with the vapor, and concentrations were analyzed by Flame Ionization Detection (FID).[1] A 28-day post-exposure observation period was implemented.[1]

-

Pauluhn and Eben (1991): A repeated exposure study involved exposing rats for 6 hours/day for 5 consecutive days.[1] This study included analysis of bronchoalveolar lavage fluid (BALF) and histopathology.[1]

Potential Signaling Pathways of Toxicity

Specific molecular mechanisms and signaling pathways for n-butyl isocyanate have not been fully elucidated.[1] However, research on the broader class of isocyanates suggests potential pathways that may be involved in its toxicity, including the induction of oxidative stress, DNA damage, and modulation of the mTOR signaling pathway.

Oxidative Stress and DNA Damage

Isocyanates are known to be electrophilic and can react with cellular macromolecules.[5] This can lead to the generation of reactive oxygen species (ROS), causing oxidative stress.[9] Oxidative stress, in turn, can induce damage to DNA, proteins, and lipids, contributing to cellular dysfunction and apoptosis.[9]

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival.[][11] Some studies on related compounds, such as butyl-isothiocyanate, have shown modulation of the Akt-mTOR pathway.[6] While not directly demonstrated for n-butyl isocyanate, it is plausible that it could interfere with this critical cellular pathway.

Safe Handling and Emergency Procedures

Given the significant hazards of n-butyl isocyanate, strict adherence to safety protocols is mandatory.

Table 3: Safe Handling and Personal Protective Equipment (PPE)

| Procedure/Equipment | Recommendation | Reference |

| Ventilation | Use only in a chemical fume hood or with local exhaust ventilation. | [1] |

| Eye Protection | Wear chemical safety goggles and a face shield. | [3] |

| Skin Protection | Wear appropriate protective gloves (e.g., butyl rubber) and a lab coat. | [3] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges. | [3] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Ground all equipment to prevent static discharge. | [3] |

| Storage | Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep containers tightly closed under an inert atmosphere. | [1][3] |

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Conclusion

n-Butyl isocyanate is a highly toxic and reactive chemical that presents significant health and safety risks. A thorough understanding of its hazardous properties, coupled with strict adherence to safe handling procedures and the use of appropriate personal protective equipment, is essential for researchers and professionals working with this compound. While the precise molecular mechanisms of its toxicity are still under investigation, evidence suggests that it may act through the induction of oxidative stress and interference with critical cellular signaling pathways. Further research is needed to fully elucidate these mechanisms and to develop more targeted safety and treatment protocols.

References

- 1. 7. Selected Monoisocyanates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. scispace.com [scispace.com]

- 4. Conformational changes of the phenyl and naphthyl isocyanate-DNA adducts during DNA replication and by minor groove binding molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isocyanates induces DNA damage, apoptosis, oxidative stress, and inflammation in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. nationalacademies.org [nationalacademies.org]

- 9. researchgate.net [researchgate.net]

- 11. mTOR signaling for biological control and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of Butyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of butyl isocyanate, a versatile yet highly reactive compound. Understanding its chemical properties, degradation pathways, and proper handling procedures is critical for ensuring experimental reproducibility, laboratory safety, and the integrity of research and development projects. This document details the intrinsic instability of butyl isocyanate, provides recommended storage conditions, outlines analytical methods for assessing its purity and degradation, and discusses the toxicological implications of its reactivity.

Chemical Stability and Reactivity

Butyl isocyanate (C₅H₉NO) is a colorless liquid characterized by the highly electrophilic isocyanate functional group (-N=C=O). This functional group dictates its high reactivity towards a wide range of nucleophiles, making the compound susceptible to degradation and necessitating stringent storage and handling protocols.

Reactivity with Nucleophiles

The primary route of degradation for butyl isocyanate is its reaction with nucleophilic compounds. The most common reactant is water, but alcohols, amines, acids, and bases also readily react, leading to the loss of the isocyanate and the formation of various byproducts.

Reaction with Water (Hydrolysis): Butyl isocyanate reacts exothermically with water to form an unstable carbamic acid intermediate, which then decomposes into n-butylamine and carbon dioxide gas.[1] The generated n-butylamine can further react with another molecule of butyl isocyanate to form N,N'-dibutylurea.[2][3] This reaction is a significant concern as even atmospheric moisture can lead to degradation. The rapid hydrolysis of n-butyl isocyanate has been studied, with a reported half-life of less than 6 minutes in an aqueous environment at 20°C and pH 7.[3] Another study reported a half-life of approximately 13 minutes at 25°C.[2]

Reaction with Alcohols: In the presence of alcohols, butyl isocyanate forms urethane (B1682113) linkages. This reaction is the basis for the production of polyurethanes when diisocyanates are used.[4]

Reaction with Amines: Amines react with butyl isocyanate to form urea (B33335) derivatives.[4]

Polymerization

Butyl isocyanate can undergo self-polymerization, particularly in the presence of catalysts such as acids or bases, or upon heating.[4] This process can be vigorous and may lead to a dangerous pressure buildup in sealed containers. The polymerization can result in the formation of cyclic trimers (isocyanurates) or linear polyisocyanates.

Thermal Decomposition

At elevated temperatures, butyl isocyanate can decompose, producing toxic gases such as nitrogen oxides and hydrogen cyanide.[5] The energy of decomposition has been measured to be 0.55 kJ/g in the range of 160 to 450°C. One study on the non-catalytic thermal decomposition of N-alkylcarbamates to produce alkylisocyanates was conducted in a gas phase flow reactor in a wide temperature range (200 to 450 °C).[6]

Recommended Storage and Handling

Proper storage and handling are paramount to maintain the purity and stability of butyl isocyanate and to ensure laboratory safety.

Storage Conditions

The following conditions are recommended for the storage of butyl isocyanate:

-

Temperature: Store in a cool, dry, well-ventilated area, away from heat sources.[5] Refrigerated storage at 2-8°C is often recommended.

-

Inert Atmosphere: To prevent reaction with atmospheric moisture, butyl isocyanate should be stored under an inert atmosphere, such as nitrogen or argon.[5]

-

Containers: Use tightly sealed containers made of compatible materials. Grounding and bonding of metal containers are necessary to prevent static discharge.[5]

-

Incompatible Materials: Store separately from water, acids, bases, alcohols, amines, and strong oxidizing agents.[4]

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool, dry, well-ventilated area (Refrigeration at 2-8°C recommended) | To minimize polymerization and degradation reactions. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | To prevent hydrolysis from atmospheric moisture.[5] |

| Containers | Tightly sealed, grounded metal containers | To prevent moisture ingress and static discharge.[5] |

| Segregation | Store away from incompatible materials | To prevent hazardous reactions.[4] |

Handling Procedures

-

Ventilation: All handling of butyl isocyanate should be performed in a well-ventilated fume hood.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), safety goggles, and a lab coat. In case of potential for overexposure, a supplied-air respirator is recommended.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. Do not use water for cleanup.[5]

Experimental Protocols for Stability and Purity Assessment

Regular assessment of the purity of butyl isocyanate is crucial for its effective use in research and development. Several analytical techniques can be employed for this purpose.

Stability-Indicating HPLC-UV Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection can be developed to quantify the amount of butyl isocyanate and its degradation products. This often involves a derivatization step to convert the reactive isocyanate into a more stable, UV-active compound.

Protocol: Purity Determination by HPLC after Derivatization with Dibutylamine (B89481)

-

Reagent Preparation:

-

Prepare a standard solution of N,N'-dibutylurea (the derivative of butyl isocyanate and dibutylamine) of known concentration in a suitable solvent (e.g., acetonitrile).

-

Prepare a derivatizing solution of dibutylamine in a dry, inert solvent (e.g., toluene).

-

-

Sample Preparation:

-

Under an inert atmosphere, accurately weigh a sample of butyl isocyanate and dissolve it in a known volume of the dry, inert solvent.

-

Add an excess of the dibutylamine solution to an aliquot of the butyl isocyanate solution. Allow the reaction to proceed to completion (typically a few minutes at room temperature).

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (B52724) (or methanol) is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength appropriate for the dibutylurea derivative (e.g., 220 nm).

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Generate a calibration curve using the standard solutions of N,N'-dibutylurea.

-

Quantify the amount of N,N'-dibutylurea in the derivatized sample by comparing its peak area to the calibration curve.

-

Calculate the purity of the original butyl isocyanate sample based on the stoichiometry of the derivatization reaction.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

GC-MS is a powerful technique for identifying volatile degradation products of butyl isocyanate.

Protocol: Analysis of Thermal Degradation Products by GC-MS

-

Sample Preparation:

-

Place a small, known amount of butyl isocyanate in a pyrolysis tube or a sealed vial suitable for headspace analysis.

-

-

Thermal Degradation:

-

Heat the sample at a controlled temperature ramp or a specific isothermal temperature in the inlet of the GC or in a separate pyrolysis unit.

-

-

GC-MS Analysis:

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature program that allows for the separation of potential degradation products (e.g., start at 40°C, ramp to 250°C).

-

MS Detector: Electron ionization (EI) mode with a scan range of m/z 35-300.

-

-

Data Analysis:

-

Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST).

-

Relative quantification can be performed based on peak areas.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC can be used to study the thermal stability and decomposition kinetics of butyl isocyanate.

Protocol: Thermal Stability Analysis by TGA/DSC

-

Sample Preparation:

-